Ceftriaxone Disodium Salt

Pharmacokinetics Antimicrobial Dosing Cephalosporin

Choose Ceftriaxone Disodium Salt for its clinically differentiated once-daily dosing advantage—a 7-8 hour serum half-life vs. cefotaxime's 1 hour—reducing administration frequency and costs. This USP/EP reference standard delivers ≥795 µg/mg ceftriaxone on anhydrous basis, ≥98% purity by HPLC, and superior aqueous solubility for mobile phase preparation. Ideal for HPLC method validation, in vitro susceptibility testing, and long-acting injectable formulation development. Account for concentration-dependent protein binding (≥95%) when interpreting MIC data.

Molecular Formula C18H16N8Na2O7S3
Molecular Weight 598.6 g/mol
Cat. No. B1242779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftriaxone Disodium Salt
SynonymsAnhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac
Molecular FormulaC18H16N8Na2O7S3
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9?,15-;;/m1../s1
InChIKeyFDRNWTJTHBSPMW-ZJTMPOFJSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftriaxone Disodium Salt: Baseline Overview for Procurement and Research


Ceftriaxone Disodium Salt (CAS 104376-79-6) is a third-generation cephalosporin antibiotic, commercially supplied as a white to yellowish-orange crystalline powder [1]. It is readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol; a 1% aqueous solution has a pH of approximately 6.7 [1]. As a hemiseptahydrate disodium salt, it contains the equivalent of not less than 795 µg of ceftriaxone (C₁₈H₁₈N₈O₇S₃) per mg, calculated on the anhydrous basis, and meets USP/EP specifications for crystallinity, pH (6.0-8.0), water content (8.0-11.0%), and impurity limits [2]. This compound is stabilized against a wide range of β-lactamases, including both penicillinases and cephalosporinases from Gram-negative and Gram-positive bacteria, a key factor in its broad clinical utility [3].

Ceftriaxone Disodium Salt: Why In-Class Substitution Fails


Third-generation cephalosporins are not interchangeable due to clinically significant differences in pharmacokinetics, protein binding, and biliary excretion that directly impact therapeutic outcomes. Ceftriaxone's prolonged serum half-life (7-8 hours) permits once-daily dosing, a stark contrast to cefotaxime's 1-hour half-life requiring multiple daily administrations [1]. Its high and concentration-dependent protein binding (≥4-fold decrease in potency against pathogens with MICs ≥4 µg/mL) alters its susceptibility spectrum and reduces overall coverage by 10.6% compared to other agents [2]. Furthermore, ceftriaxone's substantial biliary excretion (approximately 40% of dose) creates a unique safety concern: in 20.9% of pediatric patients, it induces biliary pseudolithiasis, compared to only 5.9% with cefotaxime [3]. These quantitative, compound-specific characteristics mandate precise selection for both clinical and industrial applications.

Ceftriaxone Disodium Salt: Quantitative Differentiation Guide


Serum Half-Life: Once-Daily Dosing vs. Cefotaxime

Ceftriaxone's prolonged elimination half-life (7-8 hours) enables once-daily dosing, while cefotaxime's short half-life (approximately 1 hour) necessitates administration every 6-8 hours. This difference is critical for treatment logistics [1][2].

Pharmacokinetics Antimicrobial Dosing Cephalosporin

Protein Binding Impact on Potency: Spectrum Reduction vs. Cefotaxime

Ceftriaxone's high protein binding (≥95%) results in a ≥4-fold decrease in potency against pathogens with MICs ≥4 µg/mL, leading to a 10.6% reduction in overall spectrum compared to cefotaxime. This effect is not observed to the same degree with cefotaxime due to its lower protein binding (~40%) [1].

Antimicrobial Susceptibility Pharmacodynamics Protein Binding

Biliary Pseudolithiasis Risk: Incidence vs. Cefotaxime

Ceftriaxone use is associated with a significantly higher risk of biliary pseudolithiasis compared to cefotaxime. A prospective study in 154 children found abnormal biliary sonographic findings in 20.9% (18/86) of ceftriaxone-treated patients, including 15.1% with lithiasis. In contrast, only 5.9% (4/68) of cefotaxime-treated patients showed abnormal findings, all of which were sludge [1].

Drug Safety Hepatobiliary Pediatric

Bilirubin Displacement Potential: Albumin Binding Affinity

Ceftriaxone is a strong bilirubin displacer, binding competitively to human serum albumin with a first stoichiometric binding constant of 60,000 M⁻¹ in adults and 36,000 M⁻¹ in newborns. This is higher than many other cephalosporins tested [1][2].

Neonatal Hyperbilirubinemia Drug-Protein Interaction

Clinical Efficacy in Meningitis: Recovery Rate vs. Cefotaxime

In a prospective, randomized, multicenter study comparing ceftriaxone (100 mg/kg loading dose then 75 mg/kg/day) and cefotaxime (200 mg/kg/day divided q6h) in pediatric bacterial meningitis, full recovery occurred in 79.5% of ceftriaxone-treated patients versus 71.1% of cefotaxime-treated patients. This difference was not statistically significant [1].

Pediatric Meningitis Clinical Trial Comparative Efficacy

Rapid CSF Sterilization in Meningitis: Time to Negative Culture vs. Chloramphenicol and Ampicillin

In a randomized trial of 220 children with bacterial meningitis, ceftriaxone (once-daily dosing) achieved more rapid sterilization of cerebrospinal fluid in Haemophilus influenzae type b meningitis compared to chloramphenicol, ampicillin, and cefotaxime. No bacteriological failures occurred in the ceftriaxone group, while the chloramphenicol group had 4 failures [1].

Meningitis Cerebrospinal Fluid Bactericidal Activity

Ceftriaxone Disodium Salt: High-Value Application Scenarios


Once-Daily Antimicrobial Regimens for Outpatient or Resource-Limited Settings

Ceftriaxone's extended 7-8 hour half-life uniquely enables once-daily IV or IM dosing, a significant logistical advantage over cefotaxime's q6-8h regimen. This property is directly supported by comparative pharmacokinetic data [1]. Industrial applications include the development of long-acting injectable formulations and point-of-care delivery systems for community-acquired infections.

Pediatric Meningitis Empiric Therapy with CSF Penetration Assurance

Ceftriaxone achieves rapid CSF sterilization in meningitis, with clinical recovery rates comparable to cefotaxime (79.5% vs. 71.1% full recovery) but with the added benefit of once-daily dosing [1]. This makes it a preferred agent for empiric therapy in pediatric meningitis, particularly in settings where multiple daily doses are impractical. Procurement decisions should consider this efficacy-dosing convenience trade-off.

Analytical Reference Standard for HPLC Method Development and QC

Ceftriaxone Disodium Salt is a USP/EP reference standard with defined purity (≥795 µg/mg ceftriaxone, anhydrous basis), pH (6.0-8.0), water content (8.0-11.0%), and impurity limits (single ≤0.2%, total ≤2.5%) [1][2]. It is suitable for HPLC method validation, system suitability testing, and quality control of pharmaceutical formulations. The disodium salt form offers superior aqueous solubility for mobile phase preparation compared to the free acid.

In Vitro Susceptibility Testing with Caution for High-MIC Pathogens

For in vitro antimicrobial susceptibility testing, Ceftriaxone Disodium Salt should be used with the understanding that its high protein binding (≥95%) can reduce its effective potency by ≥4-fold against pathogens with MICs ≥4 µg/mL, leading to a 10.6% narrower spectrum compared to other cephalosporins [1]. This artifact must be accounted for when interpreting MIC data and designing breakpoints for clinical breakpoint determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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